molecular formula C19H13FN2O3S B2833405 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate CAS No. 1396626-75-7

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate

Cat. No. B2833405
CAS RN: 1396626-75-7
M. Wt: 368.38
InChI Key: ZQYRIQHUOLLVSG-UHFFFAOYSA-N
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Description

The compound “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate” is a complex organic molecule that contains several functional groups including a benzothiazole, azetidine, and benzofuran . The presence of these groups suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzothiazole ring (a benzene ring fused to a thiazole ring), an azetidine ring (a four-membered ring containing nitrogen), and a benzofuran ring (a benzene ring fused to a furan ring) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the azetidine ring might undergo ring-opening reactions, while the benzothiazole and benzofuran rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the benzothiazole, azetidine, and benzofuran rings could impact its polarity, solubility, and stability.

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c20-12-5-6-14-17(8-12)26-19(21-14)22-9-13(10-22)24-18(23)16-7-11-3-1-2-4-15(11)25-16/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYRIQHUOLLVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate

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